This compound can be sourced from various chemical suppliers and is classified under boronic acids, which are recognized for their applications in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura reaction. The molecular formula of (4-Piperidin-4-ylphenyl)boronic acid is , with a molecular weight of approximately 205.06 g/mol .
The synthesis of (4-Piperidin-4-ylphenyl)boronic acid typically employs several methods, with the most common being:
The synthesis processes often require careful control of reaction conditions such as temperature, solvent choice, and catalyst loading to optimize yield and purity. For instance, using methanol as a solvent during the amination step has shown to be effective for achieving high conversions .
The molecular structure of (4-Piperidin-4-ylphenyl)boronic acid features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 205.06 g/mol |
IUPAC Name | (4-piperidin-4-ylphenyl)boronic acid |
InChI Key | VIDZRXRWLXUSSH-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC(=CC=C1)C2CCNCC2)(O)O |
(4-Piperidin-4-ylphenyl)boronic acid participates in various chemical reactions:
The mechanism of action for (4-Piperidin-4-ylphenyl)boronic acid primarily revolves around its role in cross-coupling reactions:
This sequence highlights the utility of (4-Piperidin-4-ylphenyl)boronic acid in forming complex organic molecules.
The physical properties include:
Key chemical properties include:
(4-Piperidin-4-ylphenyl)boronic acid has several significant applications:
CAS No.: 549-10-0
CAS No.: 63980-78-9
CAS No.:
CAS No.:
CAS No.: